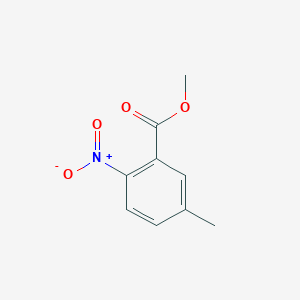

Methyl 5-methyl-2-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOICDVZQKFCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391368 | |

| Record name | methyl 5-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20587-30-8 | |

| Record name | Benzoic acid, 5-methyl-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20587-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 5-METHYL-2-NITROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 5-methyl-2-nitrobenzoate" synthesis mechanism

An In-depth Technical Guide on the Synthesis of Methyl 5-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its specifically substituted aromatic structure that allows for diverse chemical modifications.[1][2] This guide provides a comprehensive examination of the primary and alternative synthesis mechanisms for this compound. The core focus is on the regioselective nitration of methyl 3-methylbenzoate, a modern approach favored for its high selectivity and improved environmental profile.[3][4] Additionally, the classic Fischer esterification of 5-methyl-2-nitrobenzoic acid is detailed as a viable alternative route. This document synthesizes mechanistic theory with field-proven experimental protocols, offering causality-driven explanations for procedural choices to ensure both scientific rigor and practical applicability.

Introduction: Strategic Importance of this compound

In the landscape of synthetic organic chemistry, the precise arrangement of functional groups on an aromatic ring is paramount for tailoring molecular properties. This compound serves as a critical building block, primarily because its constituent parts—an ester, a nitro group, and a methyl group—offer multiple, distinct reaction sites.[2] The nitro and ester functionalities, in particular, can be selectively reduced or transformed, making this compound a versatile precursor for constructing complex heterocyclic systems found in many active pharmaceutical ingredients and agricultural chemicals.[1][2] Understanding its synthesis is fundamental to leveraging its full potential in drug discovery and material science.

Primary Synthesis Route: Regioselective Nitration of Methyl 3-methylbenzoate

The most efficient and selective method for preparing this compound involves the direct nitration of methyl 3-methylbenzoate. This pathway's success hinges on the powerful and predictable nature of electrophilic aromatic substitution, guided by the ring's existing substituents.

Mechanistic Principles: The Basis of Regioselectivity

The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction, where the nitronium ion (NO₂⁺) acts as the electrophile.[5] A key innovation in modern protocols is the use of a mixture of fuming nitric acid (HNO₃) and acetic anhydride (Ac₂O), which generates the nitronium ion in situ. This method is often considered a "greener" alternative to the traditional, harsher mixture of concentrated nitric and sulfuric acids.[3][4][6]

The reaction's high regioselectivity is dictated by the directing effects of the functional groups on the benzene ring:

-

Methyl Group (-CH₃): An activating, ortho, para-director.

-

Methyl Ester Group (-COOCH₃): A deactivating, meta-director.

This combination of directing influences creates a synergistic effect. The methyl group activates the positions ortho (C2, C6) and para (C4) to itself, while the ester group directs incoming electrophiles to the positions meta (C3, C5) to itself. The C2 position is the only one that satisfies both criteria: it is ortho to the activating methyl group and meta to the deactivating ester group, making it the overwhelmingly favored site of nitration.[4]

Optimized Reaction Parameters

Successful synthesis relies on precise control over reaction conditions to maximize yield and minimize side products.

| Parameter | Value | Rationale & Field Insights | Source |

| Starting Material | Methyl 3-methylbenzoate | Readily available and possesses the ideal substituent pattern for directed nitration. | [4] |

| Nitrating Agent | Fuming HNO₃ / Acetic Anhydride | Provides high selectivity and avoids the use of corrosive concentrated sulfuric acid, simplifying work-up. | [3][4][7] |

| Molar Ratio (Substrate:HNO₃:Ac₂O) | 1 : 1.4 - 1.7 : 1.5 | A slight excess of the nitrating agent ensures complete conversion of the starting material. | [4] |

| Reaction Temperature | 0 - 15 °C | Nitration is highly exothermic. Low temperatures are critical to prevent over-nitration (dinitration) and other side reactions.[7] | [4][7] |

| Reaction Time | 0.5 - 3 hours | Sufficient time for the reaction to proceed to completion after the controlled addition of the nitrating agent.[4][7] | [4][7] |

| Solvent | Acetic Anhydride | Functions as both a reagent (for generating NO₂⁺) and the solvent. | [4] |

Experimental Protocol: Nitration

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methylbenzoate in acetic anhydride. Cool the solution to 0-5 °C using an ice bath.[7]

-

Nitrating Agent Addition: Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution. Causality: This slow, controlled addition is crucial to manage the exothermic nature of the reaction and maintain the temperature below 10 °C, preventing the formation of undesired byproducts.[7]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.[7]

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-water. Causality: This step quenches the reaction and precipitates the crude product, which is insoluble in water.

-

Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to remove residual acids.[4][7] A subsequent wash with a cold 5% sodium bicarbonate solution can be used to remove any remaining acidic impurities.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.[4][8]

-

Drying: Dry the purified crystals under vacuum to a constant weight.[9]

Alternative Synthesis Route: Fischer Esterification

An alternative pathway to the target molecule is the Fischer esterification of 5-methyl-2-nitrobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄).[10] While effective, this route requires the prior synthesis or procurement of the carboxylic acid starting material.

Mechanistic Principles: Acid-Catalyzed Ester Formation

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[10][11] The mechanism proceeds through several equilibrium steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[12][13]

-

Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[10][13]

-

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[11][12]

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.[13]

Experimental Protocol: Esterification

-

Reaction Setup: In a round-bottomed flask, combine 5-methyl-2-nitrobenzoic acid and an excess of anhydrous methanol (which acts as both reactant and solvent).[14][15]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[15][16]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours.[15] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane or ethyl acetate.[15][16]

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with a saturated sodium chloride solution (brine).[15][16]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.[16]

-

Purification: The crude product can be further purified by distillation or recrystallization if necessary.

Trustworthiness Note: The reversibility of the Fischer esterification is a critical consideration.[11] To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by using a large excess of the alcohol (methanol) or by removing the water as it is formed, often with a Dean-Stark apparatus.[16]

Safety Considerations

-

Acid Handling: Concentrated nitric acid, sulfuric acid, and fuming nitric acid are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Always add reagents slowly and ensure efficient cooling.

-

Solvents: Acetic anhydride is corrosive and lachrymatory. Organic solvents like methanol and dichloromethane are flammable and/or toxic. Handle all solvents in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound is most effectively achieved via the regioselective nitration of methyl 3-methylbenzoate. This method is superior due to its high selectivity, which is mechanistically driven by the synergistic directing effects of the methyl and ester groups, and its use of a more environmentally benign nitrating system. The alternative Fischer esterification route remains a robust and classic method, provided the precursor carboxylic acid is available. A thorough understanding of the underlying mechanisms—electrophilic aromatic substitution and nucleophilic acyl substitution—is essential for optimizing these protocols and is a cornerstone of advanced organic synthesis in industrial and research settings.

References

- An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications. (n.d.). Benchchem.

- An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid. (n.d.). Benchchem.

- Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. (n.d.). Benchchem.

- Synthesis of the 5-methyl-2-nitrobenzoic acid. (n.d.). ResearchGate.

- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).

- A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis. (n.d.). Benchchem.

- 5-Methyl-2-nitrobenzoic acid | C8H7NO4. (n.d.). PubChem.

- Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.

- A Spectroscopic Comparison of 5-Methyl-2-nitrobenzoic Acid and Its Precursors. (n.d.). Benchchem.

- An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. (n.d.).

- Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... (n.d.). Homework.Study.com.

- Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. (n.d.). Benchchem.

- NITRATION OF METHYL BENZOATE. (n.d.).

- Fischer Esterification. (2022, November 16).

- This compound. (n.d.). Chem-Impex.

- Fischer Esterification | Mechanism + Easy TRICK!. (2024, April 3). YouTube.

- Synthesis of methyl 5-chloro-2-nitrobenzoate. (n.d.). PrepChem.com.

- This compound. (n.d.). MySkinRecipes.

- Lab5 procedure esterification. (n.d.).

- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

- Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. homework.study.com [homework.study.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. prepchem.com [prepchem.com]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

"Methyl 5-methyl-2-nitrobenzoate" chemical properties

An In-Depth Technical Guide to Methyl 5-methyl-2-nitrobenzoate: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate whose structural features—a reactive nitro group, a versatile ester moiety, and a substituted aromatic ring—make it a valuable building block in modern organic synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's core physicochemical and spectroscopic properties, offers a detailed, field-proven protocol for its synthesis via regioselective nitration, explores its chemical reactivity and key transformations, and surveys its applications in the pharmaceutical, agrochemical, and material science sectors. The content is structured to deliver not just procedural steps but the underlying chemical logic, ensuring a deep and practical understanding for its effective utilization in research and development.

Introduction

In the landscape of synthetic chemistry, the strategic design of molecular scaffolds is paramount. This compound (CAS No. 20587-30-8) emerges as a significant intermediate, belonging to the class of nitroaromatic esters.[1] Its utility stems from the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also serves as a precursor to a synthetically crucial amino group.[1][2] Simultaneously, the methyl ester provides a handle for hydrolysis or amidation reactions. This unique combination makes it an essential precursor for constructing complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] This document serves as a senior application scientist's guide to understanding and harnessing the full synthetic potential of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation of its successful application in the laboratory. This compound is typically a white to light yellow crystalline solid under standard conditions. Its key properties are summarized below, providing essential data for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 20587-30-8 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1][4] |

| Appearance | White to Light yellow powder/crystal | |

| Melting Point | 67.0 - 71.0 °C | |

| Storage | Room temperature, in a dry, well-ventilated place | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |

Spectroscopic Analysis for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The expected spectral data for this compound are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The three aromatic protons will appear as complex multiplets or distinct doublets and singlets in the downfield region (typically δ 7.5-8.2 ppm). The methyl group of the ester will resonate as a sharp singlet around δ 3.9 ppm, while the methyl group attached to the aromatic ring will appear as another singlet further upfield, around δ 2.5 ppm.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide a map of the carbon skeleton. Key signals include the ester carbonyl carbon (C=O) at approximately δ 164-166 ppm, the six distinct aromatic carbons between δ 120-150 ppm (with the carbon bearing the nitro group being the most deshielded), the ester methyl carbon (-OCH₃) around δ 53 ppm, and the ring methyl carbon (-CH₃) near δ 20-22 ppm.[7]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups.[8] The most prominent absorption bands will be:

-

A strong, sharp peak for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ .

-

Two strong absorption bands for the nitro (NO₂) group: an asymmetric stretch near 1520-1550 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹ .[8]

-

C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretching peaks around 1450-1600 cm⁻¹ .

-

C-H stretching from the methyl and aromatic groups just below and above 3000 cm⁻¹ .

-

Synthesis and Mechanistic Insights

The most efficient and regioselective synthesis of this compound is achieved through the nitration of methyl 3-methylbenzoate. The choice of nitrating agent is critical for maximizing yield and minimizing byproducts.

Causality Behind Experimental Choices: While a classic nitrating mixture of concentrated nitric and sulfuric acids is common, it can be overly aggressive for substrates with potentially oxidizable groups like the methyl group on the ring. A milder, more controlled, and environmentally friendlier approach utilizes a mixture of nitric acid in acetic anhydride.[9][10] This mixture generates the acetyl nitrate electrophile in situ, which is highly effective for nitration while reducing the risk of oxidation and dinitration. Temperature control is paramount; conducting the reaction at 0-5 °C prevents runaway exothermic reactions and ensures high regioselectivity. The methyl and ester groups of the starting material direct the incoming electrophile, and the 2-position is sterically and electronically favored for substitution.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 3-methylbenzoate

-

Acetic anhydride (Ac₂O)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methylbenzoate (1 equivalent) in acetic anhydride (approx. 3-4 volumes).

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Efficient stirring is crucial.

-

Preparation of Nitrating Agent: In a separate beaker, cautiously add concentrated nitric acid (1.1 equivalents) to a small amount of acetic anhydride, keeping the mixture cooled in an ice bath.

-

Electrophilic Addition: Add the prepared nitrating mixture dropwise to the cooled solution of methyl 3-methylbenzoate over 30-60 minutes. The temperature must be maintained below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water. Stir vigorously until the ice has melted. A solid precipitate of the crude product should form.

-

Work-up:

-

If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water, followed by a cold dilute solution of sodium bicarbonate to neutralize any residual acid.

-

If an oil forms, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a pure crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in the selective transformations of its functional groups.

-

Reduction of the Nitro Group: This is the most common and valuable transformation. The nitro group is readily reduced to an amine (aniline derivative) using various reagents, such as catalytic hydrogenation (H₂ over Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) in acetic acid. The resulting methyl 2-amino-5-methylbenzoate is a critical precursor for heterocycle synthesis, amide couplings, and the development of pharmaceutical scaffolds.[2][11]

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-methyl-2-nitrobenzoic acid) under either acidic or basic conditions (e.g., refluxing with aqueous NaOH followed by acidification).[2][10] This exposes a carboxylic acid handle for further functionalization.

-

Nucleophilic Aromatic Substitution (SNAAr): The presence of the strongly electron-withdrawing nitro group ortho to the ester activates the aromatic ring towards SNAAr reactions, although this is less common than transformations of the primary functional groups.

Key Transformations Diagram

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

The derivatives of this compound are integral to several high-value industries.

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing a range of pharmaceuticals.[3] Its primary derivative, the corresponding aniline, is a building block for anti-inflammatory agents, analgesics, and other bioactive molecules where a substituted anthranilic acid scaffold is required.[3]

-

Agrochemicals: The compound is used in the production of advanced pesticides and herbicides.[1][3] The specific substitution pattern on the aromatic ring is often crucial for tuning the biological activity and selectivity of the final agrochemical product.

-

Material Science and Dyes: Its derivatives are employed in creating specialty chemicals, including dyes, fragrances, and polymers.[1][3] The amino- and carboxyl-functionalized derivatives can be incorporated into polymer backbones to create materials with specific thermal or optical properties.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

First Aid:

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This compound is more than just a chemical compound; it is a versatile synthetic tool. Its value is unlocked through a clear understanding of its properties, a reliable synthesis protocol, and a strategic approach to its subsequent chemical transformations. By providing a stable and predictable scaffold, it enables chemists to efficiently construct complex molecular architectures essential for advancements in medicine, agriculture, and material science. This guide has aimed to provide the necessary technical depth and practical insights for its confident and effective application in the laboratory.

References

- Google. (2026).

-

ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

MySkinRecipes. (2025). This compound. Retrieved from [Link]

-

National Institutes of Health (NIH), PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. Retrieved from [Link]

-

National Institutes of Health (NIH), PubChem. (n.d.). 5-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

-

Study.com. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate? Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

Alfa Aesar. (2025). Safety Data Sheet - Methyl 2-nitrobenzoate. Retrieved from [Link]

-

University of California, Los Angeles (UCLA). (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 18371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aiinmr.com [aiinmr.com]

- 8. sciencing.com [sciencing.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

"Methyl 5-methyl-2-nitrobenzoate" CAS number 20587-30-8

An In-depth Technical Guide to Methyl 5-methyl-2-nitrobenzoate (CAS 20587-30-8)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and applications, with a focus on the causality behind experimental choices and protocols that ensure reproducibility.

Introduction and Core Properties

This compound is a substituted aromatic compound of significant interest in organic synthesis. Its structure, featuring an ester, a nitro group, and a methyl group on a benzene ring, makes it a versatile building block for more complex molecules. The electron-withdrawing nature of the nitro group and the ester functionality governs its reactivity, making it a valuable precursor in the synthesis of various pharmaceuticals, agrochemicals, dyes, and specialty chemicals.[1][2] Its utility lies in the strategic placement of its functional groups, which allows for selective chemical transformations, such as the reduction of the nitro group and hydrolysis of the ester, to introduce new functionalities.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 20587-30-8 | [2] |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 67.0 to 71.0 °C | |

| Storage | Room temperature | [2] |

| MDL Number | MFCD00157275 | [2] |

Synthesis Pathway: A Modern, Regioselective Approach

The synthesis of this compound is most effectively and selectively achieved through a two-step process starting from 3-methylbenzoic acid. This modern route is favored over the direct nitration of 3-methylbenzoic acid because it avoids the formation of undesired isomers, which are difficult to separate.[4] The key to this improved selectivity is the esterification of the carboxylic acid before the nitration step. The resulting methyl ester group, along with the methyl group, directs the incoming nitro group to the desired position.

The use of a milder nitrating system, such as a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O), is a significant improvement over the harsh conditions of traditional mixed acid (HNO₃/H₂SO₄) nitration.[5][6] This "green" approach not only enhances regioselectivity but also simplifies the reaction control and work-up procedures.[4][6]

Overall Synthetic Workflow Diagram

Caption: A regioselective, two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol details the synthesis from the commercially available starting material, 3-methylbenzoic acid.

Part A: Esterification of 3-Methylbenzoic Acid

-

Rationale: The conversion of the carboxylic acid to a methyl ester is a crucial first step. This is a classic Fischer-Speier esterification. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

-

Procedure:

-

To a 250 mL round-bottomed flask, add 3-methylbenzoic acid (e.g., 0.1 mol) and methanol (100 mL).

-

While swirling the flask, carefully and slowly add concentrated sulfuric acid (2 mL) as a catalyst.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-methylbenzoate, which can be used in the next step without further purification.

-

Part B: Nitration of Methyl 3-methylbenzoate

-

Rationale: This step introduces the nitro group onto the aromatic ring. The methyl and ester groups are ortho, para-directing and meta-directing, respectively. Their combined influence directs the electrophilic nitronium ion (NO₂⁺), generated from the nitric acid/acetic anhydride mixture, to the C2 position, which is ortho to the methyl group and meta to the ester. Maintaining a low temperature is critical to prevent over-nitration and the formation of byproducts.[3][4]

-

Procedure:

-

Place the crude methyl 3-methylbenzoate from the previous step into a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the flask in an ice-salt bath to 0-5 °C.[7]

-

Prepare the nitrating mixture by slowly adding fuming nitric acid to acetic anhydride in a separate flask, keeping it cooled in an ice bath.

-

Add this pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate, ensuring the internal temperature does not rise above 10 °C.[7] The addition is exothermic and must be controlled.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 30-60 minutes.[4]

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and water.[3] This will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water until the washings are neutral to litmus paper.[7]

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture, to yield a crystalline solid.

-

Key Chemical Transformations and Applications

This compound is primarily used as an intermediate.[1] Its functional groups are designed for subsequent modifications. The most common and synthetically valuable transformation is the reduction of the nitro group to an amine. This creates methyl 2-amino-5-methylbenzoate, a precursor for many pharmaceuticals, including those with anti-inflammatory properties.[1][3]

Reduction of the Nitro Group

-

Rationale: The conversion of the nitro group to a primary amine is a fundamental step in utilizing this building block. Several reagents can accomplish this, including catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Reaction Diagram: Nitro Group Reduction

Caption: Conversion to the corresponding aniline derivative via nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation

-

Procedure:

-

In a hydrogenation vessel, dissolve this compound (e.g., 0.05 mol) in a suitable solvent like methanol or ethyl acetate (100 mL).

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol% of the substrate).

-

Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within a few hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude methyl 2-amino-5-methylbenzoate, which can be purified further if necessary.

-

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures for this compound.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (~7.5 - 8.2 ppm).- Methyl ester singlet (-OCH₃) (~3.9 ppm).- Aromatic methyl singlet (-CH₃) (~2.5 ppm). |

| ¹³C NMR | - Ester carbonyl carbon (~165 ppm).- Aromatic carbons (~125-150 ppm).- Methyl ester carbon (~53 ppm).- Aromatic methyl carbon (~20 ppm). |

| FTIR (cm⁻¹) | - Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹).- C=O stretching of the ester (~1720-1730 cm⁻¹).- C-O stretching of the ester (~1250-1300 cm⁻¹).- Aromatic C=C stretching (~1600 and ~1480 cm⁻¹). |

References

- A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes. BenchChem.

- An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications. BenchChem.

- A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis. BenchChem.

- Synthesis of the 5-methyl-2-nitrobenzoic acid. ResearchGate.

- An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Springer.

- Methyl 5-nitro-2-methylbenzoate. ChemicalBook.

- Methyl 2-methyl-5-nitrobenzoate. PubChem.

- This compound. Chem-Impex.

- This compound. MySkinRecipes.

- Methyl 2-Methyl-5-nitrobenzoate. Tokyo Chemical Industry Co., Ltd..

Sources

An In-depth Technical Guide to Methyl 5-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-2-nitrobenzoate is a substituted aromatic compound that serves as a pivotal intermediate in the synthesis of a variety of organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, which features a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group, provides a versatile scaffold for diverse chemical modifications. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, making it a valuable building block for constructing more complex molecular architectures.[1] This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions and ensuring safe handling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 20587-30-8 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 67.0 to 71.0 °C | |

| Storage | Store at 0-8°C | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nitration of methyl 3-methylbenzoate. This reaction utilizes a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride, to introduce a nitro group onto the aromatic ring.[3][4] The directing effects of the existing methyl and methyl ester groups on the benzene ring favor the substitution at the 2-position.

Experimental Protocol: Synthesis via Nitration

This protocol details the nitration of methyl 3-methylbenzoate to yield this compound.

Materials:

-

Methyl 3-methylbenzoate

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

-

Graduated cylinders

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool 400 cc of concentrated sulfuric acid to 0°C in an ice bath.[5]

-

Slowly add 204 g (1.5 moles) of methyl 3-methylbenzoate to the cooled sulfuric acid while stirring.[5] Maintain the temperature between 0-10°C.

-

Prepare a nitrating mixture by carefully and slowly adding 125 cc of concentrated nitric acid to 125 cc of concentrated sulfuric acid in a separate flask, cooled in an ice bath.[5]

-

Add the nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate over approximately one hour, ensuring the reaction temperature is maintained between 5-15°C.[5]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes.[5]

-

Remove the ice bath and allow the mixture to stir at room temperature for another 20 minutes.

-

Carefully pour the reaction mixture over a large volume of cracked ice (approximately 1300 g) in a beaker.[5] The crude this compound will precipitate as a solid.

-

Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with ice-cold water until the washings are neutral to litmus paper.[3]

-

Perform a final wash with a small amount of a cold methanol/water mixture (e.g., 8:2 ratio) to remove certain impurities.[6]

-

Dry the purified product. The expected product is a white to light yellow crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The deshielding effect of the nitro and ester groups will influence the chemical shifts of the aromatic protons.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons, in addition to the signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the methyl carbon attached to the ring.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

Strong C=O stretching vibration for the ester group (around 1720-1740 cm⁻¹).

-

Asymmetric and symmetric stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

-

C-O stretching vibrations for the ester group (around 1200-1300 cm⁻¹).

-

C-H stretching vibrations for the aromatic and methyl groups.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and industry.

-

Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is a key component in the development of compounds with potential anti-inflammatory and analgesic properties.[1] The nitro and ester functional groups allow for selective reductions and coupling reactions, which are valuable in constructing complex drug molecules.[2]

-

Agrochemical Development: This compound is utilized in the production of agrochemicals, including herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]

-

Material Science: this compound finds applications in the creation of specialty polymers and resins.[1]

-

Organic Synthesis Research: In academic and industrial research laboratories, it is employed as a building block for the synthesis of more complex organic compounds, such as dyes and fragrances.[1][2]

Logical Flow of Application in Drug Discovery

Caption: Role as an intermediate in a drug discovery workflow.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

-

General Precautions: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat or other protective clothing.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[8]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.

-

-

Storage: Keep the container tightly sealed and store in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthesis route and significant applications in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

-

PubChem. 5-Methyl-2-nitrobenzoic acid. [Link]

-

Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

-

PubChem. Methyl 2-methyl-5-nitrobenzoate. [Link]

-

University of Colorado Boulder. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

University of California, Irvine. NITRATION OF METHYL BENZOATE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. aiinmr.com [aiinmr.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Critical Role of Solubility for a Key Synthetic Intermediate

An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 5-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring nitro and ester functional groups, allows for selective chemical transformations, making it a valuable building block in the creation of complex organic molecules.[1] The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of this compound's solubility in various organic solvents. In drug development, solubility is a cornerstone property that influences bioavailability and the choice of delivery systems. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, empowering researchers to optimize its use in their laboratory and development workflows.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[2] A deeper understanding can be achieved by analyzing the molecular structure of this compound and the interplay of intermolecular forces with potential solvents.

Molecular Structure and Polarity Analysis

The structure of this compound consists of a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group. The presence of the highly polar nitro group (-NO₂) and the methyl ester group (-COOCH₃) introduces significant polarity to the molecule.[3][4] The nitro group, in particular, creates a strong dipole moment. In contrast, the benzene ring and the methyl group are non-polar. The overall polarity of the molecule is a balance between these competing functionalities, making it a moderately polar compound. The topological polar surface area (TPSA), a descriptor used in drug discovery to estimate transport properties, is calculated to be 72.1 Ų, indicating significant polar character.[5][6]

Intermolecular Forces at Play

The solubility of this compound in a given solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The key intermolecular forces involved are:

-

London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The aromatic ring and methyl group of the solute contribute significantly to these interactions.

-

Dipole-Dipole Interactions: The polar nitro and ester groups create a permanent dipole moment, allowing the molecule to engage in strong dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: While this compound does not have hydrogen bond donor capabilities (no H attached to O or N), the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.[7][8][9] This means it will have favorable interactions with solvents that are hydrogen bond donors.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

-

This compound (of known purity)

-

Organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

2. Protocol:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). [10]Equilibrium is reached when the concentration of the solute in solution does not change over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Quantitative Analysis of this compound

Accurate quantification of the dissolved solute is critical. High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for this purpose. [11][12][13]

Example HPLC Method for Quantification

This protocol is based on established methods for analyzing nitrobenzoic acid derivatives. [12][14]

-

Instrumentation: HPLC with a UV detector. [11][12]* Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [11][12]* Mobile Phase: An isocratic mixture of Acetonitrile and water (containing 0.1% phosphoric acid), for example, a 50:50 ratio. [11][12]* Flow Rate: 1.0 mL/min. [11][12]* Column Temperature: 30 °C. [11][13]* Detection Wavelength: Approximately 254 nm, a common wavelength for aromatic nitro compounds. [11][13]* Injection Volume: 10 µL. [11][13]

Data Analysis and Solubility Calculation

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

Data Presentation and Interpretation

For comparative analysis, the determined solubility values should be tabulated.

Table for Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 25 | Experimental Value | Calculated Value |

| e.g., Acetone | 25 | Experimental Value | Calculated Value |

| e.g., Dichloromethane | 25 | Experimental Value | Calculated Value |

| e.g., Toluene | 25 | Experimental Value | Calculated Value |

Molecular Weight of this compound: 195.17 g/mol [1] The experimental results can then be interpreted in the context of the theoretical principles outlined earlier. For instance, higher solubility would be expected in polar aprotic and protic solvents compared to non-polar hydrocarbon solvents, which should be reflected in the empirical data.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application in synthetic chemistry and pharmaceutical development. By combining a theoretical framework based on molecular structure and intermolecular forces with a robust experimental protocol like the isothermal shake-flask method, researchers can accurately predict and determine its solubility in a wide range of organic solvents. This knowledge facilitates rational solvent selection for reactions, enables efficient purification through techniques like crystallization, and provides critical data for formulation design, ultimately accelerating research and development timelines.

References

- Hansen Solubility Parameter. (n.d.). In Wikipedia. Retrieved January 12, 2026.

- Hansen Solubility Parameters (HSP). (n.d.). Adscientis. Retrieved January 12, 2026.

- Hansen Solubility Parameters. (n.d.). Hansen-Solubility. Retrieved January 12, 2026.

- Elucidating the Role of Hydrogen Bond Donor and Acceptor on Solvation in Deep Eutectic Solvents. (n.d.).

- Dielectric Constant. (n.d.). Burdick & Jackson. Retrieved January 12, 2026.

- Polarity of Solvents. (n.d.). Various sources. Retrieved January 12, 2026.

- Solvent Polarities. (n.d.). University of Rochester. Retrieved January 12, 2026.

- Palomar, J., et al. (2020). Elucidating the Role of Hydrogen Bond Donor and Acceptor on Solvation in Deep Eutectic Solvents Formed by Ammonium/Phosphonium Salts and Carboxylic Acids. ACS Sustainable Chemistry & Engineering.

- Application Notes and Protocols for the Quantification of 5-Methyl-2-nitrobenzoic acid. (n.d.). Benchchem. Retrieved January 12, 2026.

- Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott. Retrieved January 12, 2026.

- Using COSMO-RS to Predict Hansen Solubility Parameters. (2022).

- Effect of Hydrogen Bond Donors and Acceptors on CO2 Absorption by Deep Eutectic Solvents. (2020). MDPI.

- Elucidating the Role of Hydrogen Bond Donor and Acceptor on Solvation in Deep Eutectic Solvents Formed by Ammonium. (n.d.). OSTI.GOV.

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026.

- Dielectric Constant of Common solvents. (n.d.). Various sources. Retrieved January 12, 2026.

- Dissecting Solvent Effects on Hydrogen Bonding. (n.d.). PubMed Central.

- Polarities of Solvents. (n.d.). Shodex HPLC Columns and Standards.

- Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. (n.d.). Benchchem.

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Various sources.

- Properties of Common Organic Solvents. (2022). University of Minnesota.

- A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. (n.d.). Benchchem.

- Material Safety D

- Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Compar

- Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Methyl 2-nitrobenzo

- Solvent Physical Properties. (n.d.). Various sources.

- Methyl 2-Methyl-5-nitrobenzoate 77324-87-9. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Arom

- METHYL 2-METHOXY-5-NITROBENZOATE - Safety D

- 5-Methyl-2-nitrobenzoic acid. (n.d.). PubChem.

- Methyl 2-methyl-5-nitrobenzo

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- 24.6: Nitro Compounds. (2021). Chemistry LibreTexts.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).

- methyl-m-nitrobenzoate is more polar than methyl .pdf. (n.d.). Slideshare.

- Methyl 2-ethyl-5-nitrobenzo

- Which substance is less polar? (Circle one)

- The Solubilities of Aromatic Nitro Compounds in Pure W

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- Methyl 5-methyl-2-nitrobenzo

Sources

- 1. This compound [myskinrecipes.com]

- 2. organometallics.it [organometallics.it]

- 3. methyl-m-nitrobenzoate is more polar than methyl .pdf [slideshare.net]

- 4. brainly.com [brainly.com]

- 5. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-ethyl-5-nitrobenzoate | C10H11NO4 | CID 54220219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Elucidating the Role of Hydrogen Bond Donor and Acceptor on Solvation in Deep Eutectic Solvents | Ames Laboratory [ameslab.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physicochemical Characterization of Methyl 5-methyl-2-nitrobenzoate

Introduction

Methyl 5-methyl-2-nitrobenzoate (CAS No. 20587-30-8) is a substituted aromatic nitro compound that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a nitro group ortho to the methyl ester and a methyl group in the meta position, imparts specific reactivity and physical properties that are of significant interest to researchers in pharmaceutical and agrochemical development.[1] This guide provides an in-depth analysis of the physical state and appearance of this compound, offering a technical foundation for its handling, application, and characterization in a laboratory setting.

A critical aspect to consider when working with this compound is the potential for ambiguity with its isomer, Methyl 2-methyl-5-nitrobenzoate (CAS No. 77324-87-9). While some sources may use the names interchangeably, they are distinct chemical entities with different CAS numbers and slightly different physical properties.[2][3] This guide will primarily focus on this compound (CAS 20587-30-8) while providing comparative data for its isomer to ensure clarity and precision in experimental design.

Physicochemical Properties

The physical state and appearance of a chemical compound are direct manifestations of its intermolecular forces, which are dictated by its molecular structure. In the case of this compound, the presence of the polar nitro group and the methyl ester contribute to its solid nature at room temperature.

Physical State and Appearance

Based on technical safety data, this compound is a solid at standard temperature and pressure. Its appearance is described as a white to yellow solid . The color variation can be attributed to the purity of the substance, with higher purity samples typically appearing closer to white. The presence of the nitroaromatic chromophore is the primary reason for its characteristic yellow hue.

For comparison, the isomer Methyl 2-methyl-5-nitrobenzoate (CAS 77324-87-9) is similarly described as a powder or crystal, with its color ranging from white to light yellow, and sometimes light orange to green.[2]

Quantitative Physical Data

A summary of the key physical properties for this compound and its common isomer is presented below. This data is essential for determining appropriate solvents for reactions and purification, as well as for setting parameters for analytical techniques like chromatography and spectroscopy.

| Property | This compound | Methyl 2-methyl-5-nitrobenzoate | Data Source(s) |

| CAS Number | 20587-30-8 | 77324-87-9 | [1][2][4][5] |

| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₄ | [1][2][6] |

| Molecular Weight | 195.17 g/mol | 195.17 g/mol | [1][2][4][6] |

| Physical Form | Solid | Powder to Crystal | [2] |

| Color | White to Yellow | Light orange to Yellow to Green | [2] |

| Melting Point | 80 °C | 67.0 to 71.0 °C | [2] |

| Boiling Point | No data available | 305.4±22.0 °C (Predicted) | [2] |

| Solubility | Soluble in Methanol | Soluble in Methanol | [2] |

| Storage | Room temperature, store in a cool, shaded area | Room Temperature, Sealed in dry | [2][6] |

Experimental Workflow: Visual Inspection and Melting Point Determination

To empirically verify the physical state and purity of a sample purported to be this compound, the following protocol is recommended. This workflow is a self-validating system, as the visual inspection provides a preliminary assessment, while the melting point determination offers a quantitative measure of purity.

Step-by-Step Protocol

-

Sample Preparation:

-

Place a small, representative sample of the compound onto a clean, white watch glass.

-

Ensure the sample is dry and free-flowing.

-

-

Visual Inspection:

-

Under adequate lighting, observe the sample's physical form (e.g., crystalline, powder).

-

Note the color of the sample against the white background. For this compound, this is expected to be white to yellow.

-

-

Melting Point Analysis:

-

Load a small amount of the finely powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially, then slow to 1-2 °C per minute as the temperature approaches the expected melting point of 80 °C.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A sharp melting range (≤ 1 °C) is indicative of high purity.

-

Logical Framework for Analysis

Caption: Influence of functional groups on the physical properties of the compound.

-

Solid State: The planarity of the benzene ring allows for efficient crystal packing through π-π stacking interactions. Furthermore, the highly polar nitro and ester groups introduce strong dipole-dipole interactions, increasing the intermolecular forces and favoring a solid state at room temperature.

-

Melting Point: The melting point of 80 °C is a quantitative measure of the energy required to overcome these intermolecular forces. The specific arrangement of the substituents on the aromatic ring determines the efficiency of the crystal lattice packing, which in turn dictates the melting point.

-

Color: The nitro group attached to the aromatic ring acts as a chromophore, a light-absorbing functional group. This electronic feature is responsible for the compound's characteristic pale yellow to yellow appearance.

Conclusion

This compound is a white to yellow solid with a melting point of approximately 80 °C. A thorough understanding of its physical properties, and a clear distinction from its isomer Methyl 2-methyl-5-nitrobenzoate, is paramount for its effective use in research and development. The protocols and structural rationale provided in this guide offer a comprehensive framework for the accurate identification, handling, and application of this important chemical intermediate.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 5-nitro-2-methylbenzoate | 77324-87-9 [chemicalbook.com]

- 3. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Methyl 2-Methyl-5-nitrobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound [myskinrecipes.com]

A Technical Guide to the Stability and Storage of Methyl 5-methyl-2-nitrobenzoate

Introduction

Methyl 5-methyl-2-nitrobenzoate is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of complex organic molecules. Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the nitro and ester functional groups provide versatile handles for selective reductions and coupling reactions.[1][2] The integrity and purity of this reagent are paramount to achieving desired reaction outcomes, making a thorough understanding of its stability essential for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the chemical stability of this compound. Moving beyond simple storage instructions, it delves into the causative factors behind potential degradation, offers field-proven protocols for storage and handling, and presents a framework for establishing a self-validating stability testing program. The objective is to equip scientific professionals with the expertise to maintain the compound's quality, ensure experimental reproducibility, and safeguard research outcomes.

Chemical Profile and Intrinsic Stability

The stability of this compound is intrinsically linked to its molecular structure. The presence of an electron-withdrawing nitro group and a hydrolyzable methyl ester moiety on the benzene ring dictates its reactivity and potential degradation pathways.

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol [1] |

| Appearance | White to light yellow powder or crystals |

| Primary Functional Groups | Methyl Ester, Nitro Group, Substituted Benzene Ring |

While generally considered stable under standard ambient conditions, the molecule's functional groups make it susceptible to specific environmental factors. The nitroaromatic system, in particular, warrants careful handling, as this class of compounds can be energetic and may decompose exothermically under certain conditions, especially in the presence of impurities.[3]

Analysis of Potential Degradation Pathways

Understanding the mechanisms by which this compound can degrade is fundamental to designing effective storage strategies.

Thermal Decomposition

While stable at controlled room temperature, exposure to elevated temperatures can induce thermal decomposition.[4] This process is highly exothermic for many organic nitro compounds and can lead to the release of hazardous vapors, including nitrogen oxides (NOx) and carbon oxides (COx). It is crucial to recognize that the presence of contaminants or incompatible materials can significantly lower the decomposition temperature.[3]

Hydrolytic Instability

The methyl ester functional group is susceptible to hydrolysis, particularly in the presence of moisture and catalyzed by strong acids or bases.[5] This reaction would cleave the ester bond, yielding 5-methyl-2-nitrobenzoic acid and methanol as degradation products. The primary defense against this pathway is the stringent exclusion of moisture during storage.

Photochemical Degradation

Nitroaromatic compounds can be sensitive to light. Exposure to UV or high-intensity visible light may provide the energy to initiate photochemical reactions, leading to the formation of impurities. Therefore, protection from light is a standard and critical precaution for maintaining the long-term integrity of the compound.[6] This is a core consideration in formal stability studies as outlined by ICH guidelines.[7][8]

Incompatibility and Oxidative Reactions

This compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances can trigger rapid and potentially hazardous decomposition reactions.[5] Storing the compound in isolation from such materials is a critical safety and stability measure.

Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of this compound, the following protocols, derived from its chemical nature and established best practices for nitroaromatic compounds, should be implemented.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Controlled Room Temperature (20-25°C) | Prevents thermal degradation.[1] |

| Atmosphere | Dry; Inert (Argon/Nitrogen for long-term) | Prevents hydrolysis of the ester group. |

| Light | In the dark; Use amber glass containers | Prevents photochemical degradation.[6] |

| Container | Tightly sealed, airtight container | Excludes moisture and atmospheric contaminants.[4][9] |

| Ventilation | Store in a well-ventilated area | Ensures safe dissipation of any potential off-gassing.[4][9] |

| Compatibility | Store away from strong acids, bases, and oxidizing agents | Avoids catalytic decomposition and hazardous reactions.[5] |

Handling Procedures

When handling this compound, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should occur in a well-ventilated area or a chemical fume hood. Avoid actions that generate dust. In case of a spill, avoid creating dust, collect the material, and place it in a suitable container for disposal.[4]

Visualization: Stability Assessment and Management Workflow

The following diagram outlines the logical workflow for receiving, storing, and monitoring the stability of this compound, forming a self-validating system to ensure its quality over time.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. cedrec.com [cedrec.com]

- 6. lymecongregationalchurch.org [lymecongregationalchurch.org]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. database.ich.org [database.ich.org]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Directing Effects of Methyl and Ester Groups in Nitration

This guide provides a comprehensive examination of the directing effects of methyl and ester functional groups in the context of electrophilic aromatic nitration. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying electronic principles, reaction kinetics, and practical synthetic considerations that govern regioselectivity in these fundamental reactions.

Introduction to Electrophilic Aromatic Substitution and Substituent Effects

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The introduction of a substituent onto a benzene ring profoundly influences the outcome of subsequent substitution reactions.[1][2][3] This influence manifests in two primary ways: by altering the reaction rate (activation or deactivation) and by dictating the position of the incoming electrophile (regioselectivity).[2][3]

Substituents exert their influence through a combination of inductive and resonance (or mesomeric) effects.[4][5][6]

-

Inductive effects are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the atoms.[4][7]

-